4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoesäure

Übersicht

Beschreibung

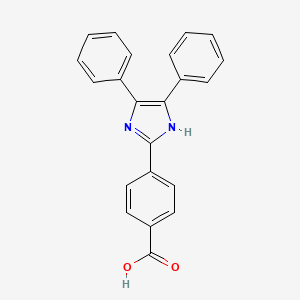

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is a compound with the molecular formula C22H16N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Wirkmechanismus

Target of Action

It has been suggested that imidazole derivatives, such as this compound, may interact with various biological targets due to their broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

Biochemische Analyse

Biochemical Properties

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit binding affinity towards certain receptors, which can influence the activity of these receptors. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in inflammatory responses and metabolic pathways .

Molecular Mechanism

The mechanism of action of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with its targets is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of certain metabolites. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential .

Transport and Distribution

The transport and distribution of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Proper distribution is essential for its biological activity .

Subcellular Localization

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is important for its interaction with target biomolecules and subsequent biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid typically involves a one-pot condensation reaction. This reaction includes the use of benzil, ammonium acetate, and a novel aldehyde in glacial acetic acid. The product is then characterized using techniques such as FTIR, 1H NMR, and 13C NMR .

Industrial Production Methods

While specific industrial production methods for 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid include:

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate

Uniqueness

What sets 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid apart from similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Biologische Aktivität

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is an imidazole derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound features a diphenyl imidazole moiety attached to a benzoic acid group, which contributes to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid against various bacterial strains.

In Vitro Studies:

- A study published in 2023 evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 28 |

| Proteus mirabilis | 30 |

Antioxidant Activity

The antioxidant potential of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid has been assessed using various assays.

DPPH Radical Scavenging Assay:

In a recent study, the compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid. The results are summarized below:

| Compound | IC50 (mg/mL) |

|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid | 0.265 |

| Ascorbic Acid | 0.250 |

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of bacterial cell walls and scavenging of free radicals. Molecular docking studies have indicated favorable binding affinities with key enzymes involved in bacterial metabolism and oxidative stress response .

Case Studies

- Study on Antimicrobial Action : A study focused on synthesizing derivatives of imidazole, including 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid, reported that these compounds exhibited enhanced antimicrobial activity compared to traditional antibiotics .

- Evaluation of Metal Complexes : Research involving metal complexes derived from the imidazole compound showed increased antimicrobial potency against resistant strains of bacteria, indicating that metal coordination can enhance the biological efficacy of imidazole derivatives .

Eigenschaften

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXPNUSETAZHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203487 | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-35-5 | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.